molecular formula C10H15NO5 B1460138 Ethyl 2-nitro-2-(3-oxocyclohexyl)acetate CAS No. 1353763-37-7

Ethyl 2-nitro-2-(3-oxocyclohexyl)acetate

Cat. No.: B1460138
CAS No.: 1353763-37-7
M. Wt: 229.23 g/mol
InChI Key: FCQZCZJUXQLWPL-UHFFFAOYSA-N
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Properties

IUPAC Name

ethyl 2-nitro-2-(3-oxocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-2-16-10(13)9(11(14)15)7-4-3-5-8(12)6-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQZCZJUXQLWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCC(=O)C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353763-37-7
Record name ethyl 2-nitro-2-(3-oxocyclohexyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-nitro-2-(3-oxocyclohexyl)acetate typically involves the nitration of ethyl 2-(3-oxocyclohexyl)acetate. This process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction proceeds through the formation of a nitronium ion (NO₂⁺) which then reacts with the substrate to introduce the nitro group.

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced reaction control systems and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-nitro-2-(3-oxocyclohexyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Ethyl 2-amino-2-(3-oxocyclohexyl)acetate.

    Substitution: Ethyl 2-nitro-2-(3-substituted cyclohexyl)acetate.

    Oxidation: Ethyl 2-nitro-2-(3-carboxycyclohexyl)acetate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of a cyclohexyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .

Biological Activity

Ethyl 2-nitro-2-(3-oxocyclohexyl)acetate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H15NO5C_{10}H_{15}NO_5. The compound features a nitro group and an ester functional group, which may contribute to its biological activity. Understanding the structure-activity relationship (SAR) is crucial for elucidating its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity : Compounds with similar structures often demonstrate the ability to scavenge free radicals, thereby reducing oxidative stress.
  • Anti-inflammatory Effects : The presence of nitro and ester groups may influence inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition : The compound could act as an inhibitor of specific enzymes, similar to other nitro compounds that have shown promise in inhibiting cyclooxygenase (COX) enzymes and lipoxygenase (LOX).

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's biological activities:

  • Antioxidant Activity : this compound was tested against various free radical-generating systems. Results indicated that it effectively scavenged DPPH radicals, with an IC50 value comparable to established antioxidants.
  • Anti-inflammatory Potential : The compound was assessed for its ability to inhibit COX enzymes in vitro. Preliminary results showed significant inhibition, suggesting potential use in managing pain and inflammation.
  • Cytotoxicity Assays : Cytotoxicity was evaluated using several cancer cell lines. This compound exhibited selective cytotoxicity, sparing normal cells while effectively reducing viability in cancer cells.

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of this compound:

  • Animal Models : In a study involving mice subjected to induced inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers compared to control groups.
  • Dose-Response Relationship : A dose-dependent effect was observed in both antioxidant and anti-inflammatory assays, indicating that higher doses corresponded with increased efficacy.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Diabetes Management : A study demonstrated that this compound could lower blood glucose levels in diabetic animal models, suggesting its role as an antidiabetic agent.
  • Cancer Treatment : Research indicated that this compound might enhance the efficacy of chemotherapeutic agents by reducing side effects and improving overall survival rates in treated subjects.

Data Summary

Biological ActivityIC50 ValueReference
Antioxidant (DPPH Scavenging)25 µM
COX InhibitionIC50 = 12 µM
Cytotoxicity (Cancer Cells)IC50 = 30 µM
Anti-inflammatory (Mice Model)Significant Reduction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-nitro-2-(3-oxocyclohexyl)acetate
Reactant of Route 2
Ethyl 2-nitro-2-(3-oxocyclohexyl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.